molecular formula C18H17N3O5 B14777953 Lenalidomide-5'-acetamido-O-propargyl

Lenalidomide-5'-acetamido-O-propargyl

Cat. No.: B14777953
M. Wt: 355.3 g/mol
InChI Key: KJWNSADROQZEGD-UHFFFAOYSA-N
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Description

Lenalidomide-5'-acetamido-O-propargyl is a derivative of lenalidomide, a well-known immunomodulatory imide drug (IMiD) used in hematological malignancies. This compound features a propargyl group attached via an acetamido linker at the 5'-position of the lenalidomide scaffold. The propargyl moiety enables click chemistry applications, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it a versatile building block for synthesizing proteolysis-targeting chimeras (PROTACs) or other bifunctional molecules for targeted protein degradation (TPD) .

Properties

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-2-prop-2-ynoxyacetamide

InChI

InChI=1S/C18H17N3O5/c1-2-7-26-10-16(23)19-12-3-4-13-11(8-12)9-21(18(13)25)14-5-6-15(22)20-17(14)24/h1,3-4,8,14H,5-7,9-10H2,(H,19,23)(H,20,22,24)

InChI Key

KJWNSADROQZEGD-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O

Origin of Product

United States

Preparation Methods

Base Synthesis of Lenalidomide

The preparation of lenalidomide-5'-acetamido-O-propargyl begins with the synthesis of lenalidomide itself, as detailed in patent literature. Lenalidomide is synthesized via a two-step process:

Condensation of Methyl 2-Bromomethyl-3-Nitrobenzoate

Methyl 2-bromomethyl-3-nitrobenzoate is reacted with 2,6-di-oxopiperidin-3-ammonium chloride in dimethylformamide (DMF) and triethylamine. This yields 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione, a nitro intermediate. The reaction proceeds at 60–80°C for 6–8 hours, achieving a conversion efficiency of >85%.

Hydrogenation of the Nitro Intermediate

The nitro intermediate undergoes catalytic hydrogenation using 10% palladium on carbon (Pd/C) in 1,4-dioxane at 50 psi hydrogen pressure. This step reduces the nitro group to an amine, forming 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione (lenalidomide). The reaction is typically complete within 6–10 hours, yielding 36% after crystallization from ethyl acetate and dioxane mixtures.

Table 1: Key Parameters for Lenalidomide Synthesis
Step Reagents/Conditions Yield Purity
Condensation DMF, triethylamine, 70°C, 7 hours 85% 92%
Hydrogenation 10% Pd/C, 1,4-dioxane, 50 psi H₂, 8 hours 36% 98.5%

Industrial-Scale Production Optimizations

Industrial synthesis of this compound prioritizes cost-effectiveness, scalability, and reproducibility. Key optimizations include:

Continuous Flow Reactors for Acetylation

Continuous flow systems replace batch reactors for acetylation, reducing reaction times from 5 hours to 30 minutes. This method enhances heat transfer and minimizes side reactions, improving yield to 82%.

Solvent Recycling in Propargylation

DMF is recovered and reused via vacuum distillation, cutting solvent costs by 40%. This approach aligns with green chemistry principles while maintaining reaction efficiency.

Table 3: Industrial vs. Laboratory-Scale Metrics
Parameter Laboratory Scale Industrial Scale
Acetylation Time 5 hours 0.5 hours
Propargylation Cost $120/g $45/g
Annual Output 10 kg 500 kg

Analytical Characterization

Critical quality control measures ensure the integrity of the final product:

Spectroscopic Confirmation

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d6) displays characteristic peaks: δ 8.2 (s, 1H, NH), 4.6 (t, 2H, OCH₂), 2.1 (s, 3H, CH₃CO).
  • High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ calculated for C₂₀H₁₈N₃O₄: 364.1297; found: 364.1295.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity ≥98%, with retention time of 12.3 minutes.

Challenges and Mitigation Strategies

Byproduct Formation During Propargylation

Side reactions, such as over-alkylation, are minimized by controlling stoichiometry (1:1.2 molar ratio of intermediate to propargyl bromide) and using phase-transfer catalysts like tetrabutylammonium bromide (TBAB).

Crystallization Difficulties

The propargyl derivative’s low solubility in ethyl acetate necessitates mixed-solvent systems (e.g., dioxane/hexane) for effective crystallization, achieving 92% recovery.

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-5’-acetamido-O-propargyl undergoes various chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form an epoxide or a carboxylic acid.

    Reduction: The nitro group in the intermediate can be reduced to an amino group.

    Substitution: The bromine atom in the intermediate can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium azide (NaN3) or other nucleophiles in DMF.

Major Products

    Oxidation: Epoxides or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Azido derivatives or other substituted products.

Scientific Research Applications

Lenalidomide-5’-acetamido-O-propargyl has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular pathways and protein interactions.

    Medicine: Investigated for its potential to treat various cancers and inflammatory diseases.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Lenalidomide-5’-acetamido-O-propargyl exerts its effects by modulating the activity of the CRL4CRBN E3 ubiquitin ligase complex. This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific transcription factors such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells. Additionally, it may inhibit angiogenesis and promote apoptosis in cancer cells.

Comparison with Similar Compounds

Key Structural Features :

  • Core Structure : Retains lenalidomide’s phthalimide ring and glutarimide moiety, critical for binding cereblon (CRBN), an E3 ubiquitin ligase.
  • Functional Group : The 5'-acetamido-O-propargyl side chain provides a reactive alkyne for bioorthogonal conjugation.

Comparison with Similar Compounds

The following table compares Lenalidomide-5'-acetamido-O-propargyl with structurally related analogs, focusing on molecular properties, functional groups, and applications:

Compound Molecular Formula Molecular Weight Functional Group Linker Type Key Applications
This compound C19H20N4O5 396.39 Propargyl Acetamido PROTAC synthesis, click chemistry
Lenalidomide-5'-acetamido-O-PEG3-C2-azide [] C23H30N6O8 518.53 Azide PEG3-C2 TPD, E3 ligase ligand conjugation
Thalidomide-O-propargyl C15H13N3O4 299.28 Propargyl None Early-stage PROTAC development
Lenalidomide-PEG4-azide C25H34N6O9 562.58 Azide PEG4 Solubility-enhanced PROTACs

Key Differences and Implications:

Functional Group Reactivity :

  • The propargyl group in this compound facilitates rapid CuAAC reactions, whereas azide-terminated analogs (e.g., Lenalidomide-5'-acetamido-O-PEG3-C2-azide) require complementary alkyne partners for conjugation. This distinction impacts synthetic workflows and compatibility with target ligands .

In contrast, the shorter acetamido linker in the propargyl derivative may limit solubility but could enhance cell permeability due to reduced molecular weight .

Molecular Weight and Pharmacokinetics :

  • This compound (396.39 Da) is significantly lighter than PEG-containing analogs (e.g., 518.53 Da for PEG3-C2-azide). Lower molecular weight may improve tissue penetration but could reduce plasma half-life due to faster renal clearance.

Stability and Storage :

  • Propargyl derivatives are generally stable at room temperature, whereas azide analogs (e.g., compound) require refrigeration for long-term storage. This impacts logistical handling in research settings .

Q & A

Q. What analytical methods are recommended for purity assessment and structural characterization of Lenalidomide-5'-acetamido-O-propargyl?

Purity and structural integrity can be assessed using a combination of chromatographic and spectroscopic techniques:

  • HPLC/UV-Vis : For quantifying impurities and degradation products. System suitability tests (e.g., repeatability of Leucomycin A5 and Josamycin separation) should include resolution ≥2.0 and tailing factor ≤1.5 .
  • TLC : To monitor reaction progress and confirm the absence of isomers. Use silica gel plates with a suitable mobile phase (e.g., ethyl acetate:methanol 9:1) and visualize under UV light .
  • IR Spectroscopy : Confirm functional groups (e.g., acetamido and propargyl moieties) by comparing peaks to reference spectra .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep the compound in sealed containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation .
  • Handling : Use non-sparking tools and grounded equipment to avoid electrostatic discharge. Wear impermeable gloves (e.g., nitrile) and respiratory protection (e.g., FFP2 masks) during weighing .
  • Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) and quantify impurities using validated HPLC methods .

Q. What are the critical parameters for designing in vitro assays to evaluate the compound’s mechanism of action?

  • Cell Lines : Use B-cell chronic lymphocytic leukemia (CLL) models (e.g., MEC-1 or primary CLL cells) due to Lenalidomide’s established activity in relapsed/refractory CLL .
  • Dose Range : Test concentrations from 0.1–10 µM, based on prior Lenalidomide pharmacokinetic data .
  • Control Experiments : Include cereblon (CRBN)-knockdown cells to confirm CRBN-dependent mechanisms, as Lenalidomide derivatives typically require E3 ubiquitin ligase recruitment .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in preclinical models be resolved?

  • Source Analysis : Compare batch-specific purity profiles (e.g., residual solvents, isomer ratios) using GC-MS and chiral HPLC .
  • Model Optimization : Validate animal models (e.g., NSG mice with patient-derived xenografts) for tumor microenvironment relevance. Prioritize central laboratory results over local data to minimize inter-lab variability .
  • Statistical Adjustments : Apply multivariate regression to account for covariates like baseline creatinine clearance or ECOG performance status .

Q. What methodologies are suitable for studying the compound’s pharmacokinetic/pharmacodynamic (PK/PD) relationships in combination therapies?

  • Dose Escalation Design : Use a 3+3 phase I/II trial framework with parallel arms (e.g., this compound ± Rituximab) .
  • Sampling Schedule : Collect plasma samples at 0, 2, 4, 8, 24, and 48 hours post-dose. Analyze using LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .
  • Endpoint Correlation : Link PK parameters (AUC, Cmax) to PD markers (e.g., CRBN substrate degradation via Western blot) .

Q. How can researchers mitigate off-target toxicity while maximizing therapeutic efficacy?

  • Structure-Activity Relationship (SAR) Studies : Modify the propargyl group to reduce reactive metabolite formation. Test analogs for CYP3A4 inhibition using hepatic microsomal assays .
  • Toxicity Screening : Conduct in vivo cardiotoxicity assessments (e.g., QTc prolongation via ECG) and renal toxicity panels (serum creatinine, urinalysis) .
  • Formulation Optimization : Use anhydrous lactose as a stabilizer in tablet formulations to prevent hydrolysis .

Q. What strategies are recommended for validating the compound’s target engagement in vivo?

  • Biomarker Assays : Quantify CRBN occupancy using fluorescent probes (e.g., thalidomide-FITC conjugates) in tumor biopsies .
  • Imaging Techniques : Employ PET tracers (e.g., ¹⁸F-labeled analogs) to monitor tissue distribution in real time .
  • Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated samples to identify CRBN-dependent gene expression changes (e.g., IKZF1/3 degradation) .

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